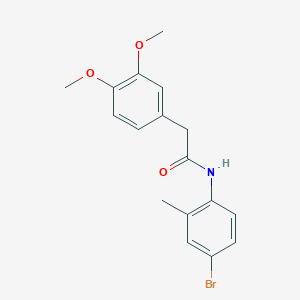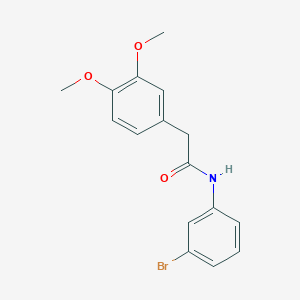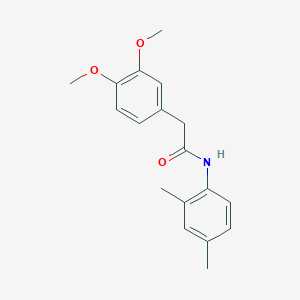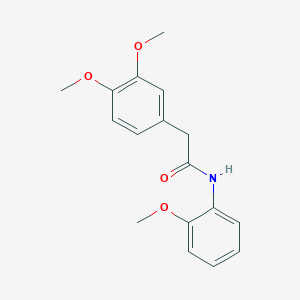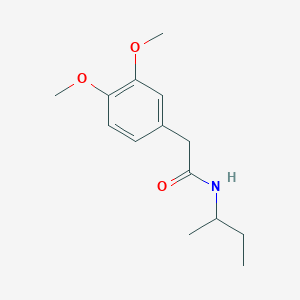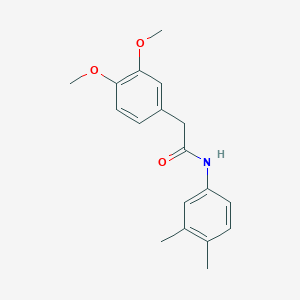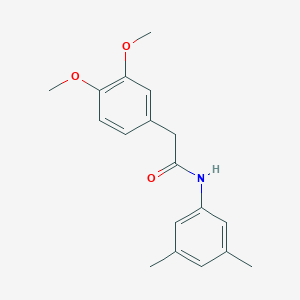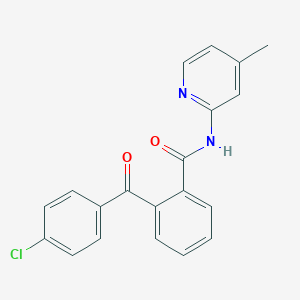
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2000 by Bayer AG and since then, its mechanism of action and potential therapeutic applications have been extensively investigated.
Wirkmechanismus
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 works by inhibiting the activity of IκB kinase (IKK), a key enzyme involved in the activation of NF-κB. By inhibiting IKK, 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit the activity of other signaling pathways, including STAT3 and JAK2/STAT3. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for its target, making it a useful tool for studying the role of NF-κB and other signaling pathways in various cellular processes.
However, there are also some limitations to using 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 in lab experiments. It has been shown to have some off-target effects, particularly at high concentrations. It is also relatively unstable in solution, requiring careful storage and handling.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of IKK and other signaling pathways. Another area of interest is the use of 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy.
In addition, there is ongoing research on the role of NF-κB and other signaling pathways in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 and other inhibitors of these pathways may have therapeutic potential in these diseases.
Conclusion:
In conclusion, 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It works by inhibiting the activity of NF-κB and other signaling pathways, leading to a decrease in inflammation and cancer cell growth. While there are some limitations to using 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 in lab experiments, it has several advantages and has potential future directions for research in various diseases.
Synthesemethoden
The synthesis of 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then reacted with benzoyl chloride to form the final compound. This synthesis method has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has been studied extensively for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
In addition to its anti-inflammatory properties, 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. These effects are thought to be mediated through the inhibition of NF-κB and other signaling pathways.
Eigenschaften
Molekularformel |
C20H15ClN2O2 |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
2-(4-chlorobenzoyl)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C20H15ClN2O2/c1-13-10-11-22-18(12-13)23-20(25)17-5-3-2-4-16(17)19(24)14-6-8-15(21)9-7-14/h2-12H,1H3,(H,22,23,25) |
InChI-Schlüssel |
GNHAEVPINRYVTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




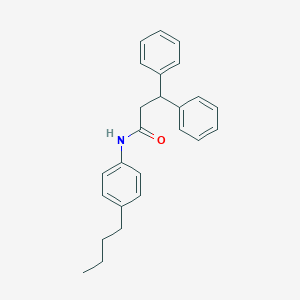

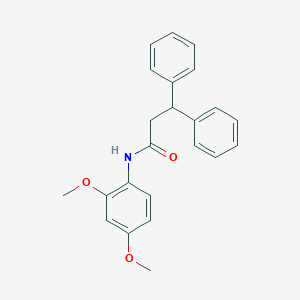
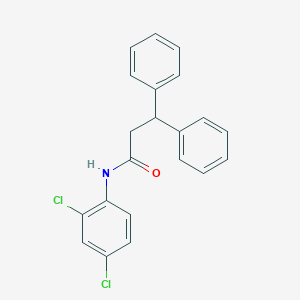
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
